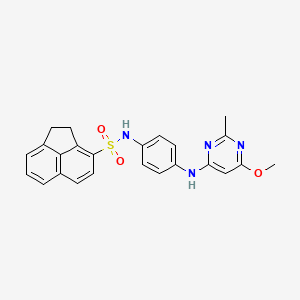

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide is a useful research compound. Its molecular formula is C24H22N4O3S and its molecular weight is 446.53. The purity is usually 95%.

BenchChem offers high-quality N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer and Antituberculosis Activity

Research has identified new sulfonamides derived from chalcone-sulfonamide hybrids exhibiting significant anticancer and antituberculosis activity. These compounds, synthesized through N-sulfonation reactions and subsequent Claisen-Schmidt condensation, have been screened against a wide array of human cancer cell lines and Mycobacterium tuberculosis, showing remarkable inhibitory effects in specific cases. Notably, certain chalcones demonstrated high cytotoxic effects against leukemia and melanoma cell lines, alongside potent antituberculosis activity, suggesting their potential as dual-function therapeutic agents (Castaño et al., 2019).

Herbicide Development

Another study focused on the design and synthesis of triazolopyrimidine sulfonanilide compounds aimed at discovering herbicides with high activity and a faster degradation rate in soil. This research led to the development of a new herbicidal compound that inhibits acetohydroxyacid synthase, a key enzyme in plant growth. The compound exhibited comparable in vivo herbicidal activity to existing solutions and showed a shorter half-life in soil, indicating its potential as an environmentally friendly herbicide option (Chen et al., 2009).

Development of Enzyme-Linked Immunosorbent Assay (ELISA)

Sulfonamide antibiotics, due to their widespread use, persist in the environment and may contribute to antibiotic resistance. A study developed highly sensitive ELISA techniques using immunoreagents to detect a wide range of sulfonamide antibiotic congeners. This approach enables the efficient monitoring of these compounds in various environments, showcasing the compound's utility in environmental science and public health (Adrián et al., 2009).

Novel Synthesis Methods

Research into sulfonamide and related compounds has also expanded into the development of new synthetic methods. One study reported a one-pot synthesis of imidazo[1,2-a]pyridin-3-yl)sulfonamides and related compounds, providing a novel approach to the synthesis of heterocyclic derivatives with potential therapeutic uses. This method offers a streamlined pathway for the generation of compounds that could have applications in medicinal chemistry (Rozentsveig et al., 2013).

Antibacterial and Antifungal Activity

Sulfonamide-derived ligands and their metal complexes have been synthesized and evaluated for their antibacterial and antifungal properties. These studies underscore the role of sulfonamide compounds in developing new antimicrobial agents, with some showing significant activity against various bacterial and fungal strains. This research highlights the compound's potential in addressing infectious diseases and the development of new antimicrobials (Chohan & Shad, 2011).

Propriétés

IUPAC Name |

N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-1,2-dihydroacenaphthylene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3S/c1-15-25-22(14-23(26-15)31-2)27-18-8-10-19(11-9-18)28-32(29,30)21-13-7-17-5-3-4-16-6-12-20(21)24(16)17/h3-5,7-11,13-14,28H,6,12H2,1-2H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPUYQSBLIIZIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=C4CCC5=CC=CC(=C54)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2554892.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazo[2,1-c][1,2,4]triazine-3-carboxylic acid](/img/structure/B2554893.png)

![2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2554901.png)

![(Z)-2-amino-3-[[4-[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methoxy]-3-methoxyphenyl]methylideneamino]but-2-enedinitrile](/img/structure/B2554902.png)

![8-(4-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2554911.png)